Chalcone derivative 1

Description

Structure

3D Structure

Properties

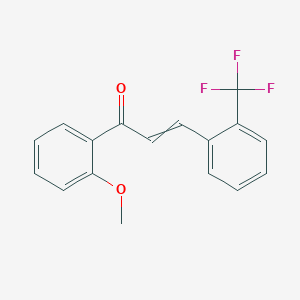

Molecular Formula |

C17H13F3O2 |

|---|---|

Molecular Weight |

306.28 g/mol |

IUPAC Name |

1-(2-methoxyphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one |

InChI |

InChI=1S/C17H13F3O2/c1-22-16-9-5-3-7-13(16)15(21)11-10-12-6-2-4-8-14(12)17(18,19)20/h2-11H,1H3 |

InChI Key |

BDZOPPCXQXPRKH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2C(F)(F)F |

Origin of Product |

United States |

Synthetic Strategies for Chalcone Derivative 1 and Its Analogues

Classical Synthetic Methodologies

Traditional methods for synthesizing chalcones remain widely used due to their simplicity and effectiveness. nih.govresearchgate.net These approaches typically involve the formation of the characteristic α,β-unsaturated ketone system through condensation reactions.

Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation is the most common and foundational method for chalcone (B49325) synthesis. researchgate.netacs.org This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503). aip.org

In solvent-based Claisen-Schmidt condensations, an appropriate solvent is used to facilitate the reaction between the chosen substituted benzaldehyde (B42025) and acetophenone in the presence of a catalyst. mdpi.com Common solvents include alcohols like ethanol (B145695) and methanol, which are considered relatively "green." researchgate.netacs.org The choice of base is crucial, with sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) being frequently employed. acs.orgmdpi.com For instance, the synthesis of 2'-hydroxy-4-methyl-chalcone was achieved by reacting 2-hydroxy-acetophenone with p-methyl-benzaldehyde in an ethanolic solution containing a 20% w/v aqueous KOH solution. mdpi.com The reaction is typically stirred at room temperature for an extended period, often 24 hours. mdpi.com

The use of different catalysts and solvent systems can influence reaction efficiency and product yield. Ionic liquids have been explored as both catalysts and solvents, demonstrating high activity and allowing for easy separation and reuse of the catalyst. acs.org

Table 1: Examples of Solvent-Based Claisen-Schmidt Condensation for Chalcone Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Yield (%) | Reference |

| 2-Hydroxy-acetophenone | p-Methyl-benzaldehyde | 20% aq. KOH | Ethanol | 70 | mdpi.com |

| Acetophenone | Benzaldehyde | NaOH | CTAB/Tween 80 | 83-85 | acs.org |

| 2-Acetylnaphthalene | Benzaldehyde | KOH | Methanol | - | nih.gov |

This table is for illustrative purposes and does not represent an exhaustive list.

To address environmental concerns associated with solvent use, solvent-free or "green" methods for Claisen-Schmidt condensation have been developed. cu.edu.eg These methods often involve grinding the reactants together at room temperature, sometimes with a solid catalyst. cu.edu.eg This approach is simple, efficient, and reduces waste. cu.edu.eg For example, chalcones have been synthesized by grinding methyl ketones and aromatic aldehydes with sodium hydroxide in a mortar and pestle. cu.edu.eg The reaction mixture often turns into a melt and then solidifies within minutes. cu.edu.eg

Other solvent-free approaches utilize catalysts like bismuth(III) chloride, which can be heated with the reactants to produce chalcones in high yields and short reaction times. tandfonline.com Similarly, H5PMo10V2O40 supported on silica (B1680970) has been used as a reusable heterogeneous catalyst in solvent-free Claisen-Schmidt condensations. scispace.com The use of p-toluenesulfonic acid (p-TSA) as a solid-phase organocatalyst under mild, solvent-free conditions has also been reported to be highly effective. researchgate.net

Table 2: Examples of Solvent-Free Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Yield (%) | Reference |

| Methyl ketones | Aromatic aldehydes | NaOH | Grinding, RT | - | cu.edu.eg |

| Benzaldehyde | Acetophenone | BiCl3 | 140°C, 20 min | High | tandfonline.com |

| Aldehydes | Ketones | H5PMo10V2O40/SiO2 | Solvent-free | Excellent | scispace.com |

| Aryl aldehydes | Aryl ketones | p-TSA | 50-60°C | High | researchgate.net |

This table is for illustrative purposes and does not represent an exhaustive list.

Solvent-Based Protocols

Suzuki-Miyaura Cross-Coupling Strategies

The Suzuki-Miyaura cross-coupling reaction offers a powerful alternative for the synthesis of chalcones, involving the palladium-catalyzed reaction between an organoboron compound and a halide. researchgate.netresearchgate.net This method is valued for its mild reaction conditions and compatibility with a wide range of functional groups. nih.gov One approach involves the coupling of cinnamoyl chloride with a phenylboronic acid. researchgate.netresearchgate.net Alternatively, benzoyl chloride can be coupled with a phenylvinylboronic acid. researchgate.netresearchgate.net The first use of Suzuki coupling for chalcone synthesis was reported in 2003. researchgate.net

The reaction typically employs a palladium catalyst such as Pd(PPh3)4. nih.govnih.gov These reactions allow for the construction of the chalcone skeleton with high regioselectivity. nih.gov

Heck Coupling Methodologies

The Heck coupling reaction provides another palladium-catalyzed route to chalcones. ekb.eg This reaction typically involves the coupling of an aryl iodide or triflate with an unsaturated ketone. researchgate.nettandfonline.com For instance, a 2-hydroxychalcone (B1664081) can be synthesized via the Heck coupling of an aryl vinyl ketone with an aryl iodide. tandfonline.com A carbonylative Heck reaction has also been developed, where aryl or alkenyl triflates react with carbon monoxide and aromatic olefins in the presence of a palladium catalyst to form chalcones. researchgate.netcapes.gov.brthieme-connect.com This method is significant as it bridges a gap between other carbonylative coupling reactions. thieme-connect.com

Sonogashira Coupling Applications

The Sonogashira coupling reaction, which couples terminal alkynes with aryl or vinyl halides, has been adapted for chalcone synthesis. ekb.eg A notable variation is the coupling-isomerization reaction, where an electron-deficient (hetero)aryl halide reacts with a propargyl alcohol. researchgate.netnih.gov This domino reaction proceeds through a Pd/Cu-catalyzed alkynylation followed by an amine-base-catalyzed isomerization of the resulting propargyl alcohol into an α,β-unsaturated ketone (chalcone). nih.gov This method can be accelerated using microwave irradiation. researchgate.net A one-pot, two-step approach has also been developed, combining a carbonylative Sonogashira coupling to form an ynone intermediate, followed by selective hydrogenation to the E-chalcone. rsc.org

Advanced and Green Synthetic Approaches

Modern synthetic chemistry emphasizes the use of enabling technologies to improve reaction conditions, yields, and environmental impact. The synthesis of chalcones has benefited greatly from these advancements, moving beyond traditional Claisen-Schmidt condensation methods that often require prolonged reaction times and harsh conditions. Current time information in Powiat rzeszowski, PL.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of chalcone derivatives. This technique utilizes microwave radiation to heat the reaction mixture directly and uniformly, leading to a dramatic reduction in reaction times from hours to mere minutes. Current time information in Powiat rzeszowski, PL.ekb.eg The key advantages of microwave irradiation include increased reaction rates, higher product yields, and often cleaner reactions with fewer side products compared to conventional heating methods. photos.or.kr

The Claisen-Schmidt condensation, the cornerstone of chalcone synthesis, is particularly amenable to microwave assistance. For instance, the reaction of substituted acetophenones with various aromatic aldehydes in the presence of a base catalyst can be completed in a fraction of the time required by conventional heating. ekb.eg Studies have reported the synthesis of novel chalcones from precursors like 3-acetyl-2,5-dimethylthiophene (B1297827) and active aldehydes in dry ethanol with a catalytic amount of sodium hydroxide, achieving yields of 80% to 90% within 30–50 seconds of microwave irradiation. ekb.eg This efficiency not only accelerates the discovery process but also aligns with the principles of green chemistry by reducing energy consumption. Current time information in Powiat rzeszowski, PL.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours (up to 24 hours) Current time information in Powiat rzeszowski, PL.nih.gov | Seconds to a few minutes ekb.egnih.gov |

| Energy Consumption | High | Low |

| Product Yield | Often lower due to side reactions Current time information in Powiat rzeszowski, PL. | Generally higher Current time information in Powiat rzeszowski, PL.photos.or.kr |

| Solvent Usage | Often requires solvents Current time information in Powiat rzeszowski, PL. | Can be performed with minimal or no solvent Current time information in Powiat rzeszowski, PL. |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, provides another green alternative for the synthesis of chalcones. This method employs ultrasonic waves to create acoustic cavitation in the reaction medium—the formation, growth, and implosion of microscopic bubbles. This process generates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate chemical reactions. rasayanjournal.co.inresearchgate.net

The application of ultrasound to the Claisen-Schmidt condensation for synthesizing chalcone derivatives has demonstrated several benefits over traditional methods. These include shorter reaction times, reduced energy consumption, a simpler experimental setup, and higher yields. chemrxiv.orgfrontiersin.org For example, the synthesis of 4-chloro-4'-methyl chalcone, 4-methoxy-4'-methyl chalcone, and 4-methyl-4'-methyl chalcone via ultrasound irradiation proved more effective than conventional stirring methods. chemrxiv.org Similarly, novel 5-bromo-thiophene containing chalcone derivatives have been synthesized in good yields under mild conditions using ultrasound in the presence of a lithium hydroxide monohydrate catalyst. strategian.com The use of heterogeneous catalysts like pulverized potassium hydroxide or basic alumina (B75360) under ultrasonic conditions has also been shown to be productive. researchgate.net

| Feature | Conventional Method | Ultrasound-Assisted Synthesis |

| Reaction Time | Prolonged frontiersin.org | Significantly shorter chemrxiv.orgstrategian.com |

| Yield | Variable, often lower | Higher rasayanjournal.co.inchemrxiv.org |

| Conditions | Often requires heating | Typically at room temperature nih.gov |

| Energy Input | High | Low chemrxiv.org |

Photochemical Synthesis Pathways

Photochemical methods offer unique pathways for the synthesis and transformation of chalcones, utilizing light energy to drive chemical reactions. One notable method for the synthesis of specific chalcone derivatives is the Photo-Fries rearrangement. ekb.egiiste.orgrsc.orgnih.gov This reaction involves the photochemical rearrangement of phenyl cinnamates to produce 2-hydroxy substituted chalcones. ekb.eg The reaction is typically carried out under a nitrogen atmosphere in a solvent like benzene. ekb.eg

While much of the research in the photochemistry of chalcones focuses on their transformations, such as photoisomerization from trans to cis isomers or [2+2] photocycloadditions upon UV irradiation, these processes highlight the reactivity of the chalcone scaffold under photochemical conditions. nih.govstrategian.comacs.orgderpharmachemica.com For instance, the irradiation of chalcones with UV light can lead to the formation of cyclobutane (B1203170) derivatives. acs.org The development of photocatalytic systems, including the use of visible light and photocatalysts like copper complexes or carbon nitride, is expanding the scope of these transformations, allowing for reductive cyclodimerizations and other complex reactions. acs.orgscielo.org.mx These photochemical pathways provide access to novel molecular architectures that may not be readily achievable through thermal methods.

Flow Chemistry Applications

Flow chemistry, or continuous-flow synthesis, is a modern technique where a chemical reaction is performed in a continuously flowing stream within a reactor. This approach offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product selectivity, higher yields, and enhanced safety, particularly for highly exothermic or hazardous reactions. pnas.orgresearchgate.net

The synthesis of chalcone derivatives has been successfully adapted to flow chemistry systems. For example, flow chemistry has been utilized for the highly controlled partial deuteration of 1,3-diphenylalkynones to produce deuterium-labeled chalcones, which are of interest for their potential to have improved metabolic properties. pnas.org This continuous process, combined with on-demand electrolytic D2 gas generation, effectively suppresses undesired over-reactions. pnas.org Furthermore, the synthesis of heterocyclic chalcone analogues, such as 1,2,3-triazole-furan hybrid chalcones, has been performed in a flow reactor, resulting in a significant reduction in reaction time and an improvement in yield compared to batch synthesis. derpharmachemica.com The scalability and automation potential of flow chemistry make it a highly attractive method for the large-scale production of chalcone derivatives. pnas.org

Derivatization and Functionalization Strategies for Structural Diversity

The versatility of the chalcone scaffold allows for extensive derivatization, enabling the creation of large libraries of analogues with diverse biological activities. By introducing various functional groups and structural motifs, the physicochemical and pharmacological properties of the parent chalcone can be fine-tuned.

Introduction of Heterocyclic Moieties

A particularly fruitful strategy for expanding the structural diversity and biological activity of chalcones is the introduction of heterocyclic rings. iiste.org Heterocyclic chalcone analogues, where one or both of the aryl rings are replaced by a heterocycle, often exhibit enhanced or novel pharmacological properties. iiste.org

These analogues are typically synthesized via the Claisen-Schmidt condensation, reacting a heteroaryl methyl ketone with a substituted benzaldehyde, or vice-versa. iiste.org A wide range of heterocyclic moieties have been incorporated, including:

Nitrogen-containing heterocycles: Pyridine, quinoline, pyrimidine (B1678525), pyrazole (B372694), and indole. iiste.orgderpharmachemica.com

Oxygen-containing heterocycles: Furan. iiste.orgderpharmachemica.com

Sulfur-containing heterocycles: Thiophene (B33073). ekb.egiiste.orgrsc.org

For example, a series of heterocyclic chalcone analogues containing pyridine, furan, and thiophene rings have been synthesized and shown to possess significant antibacterial activity. iiste.org Similarly, novel chalcones derived from 2-acetyl-5-chlorothiophene (B429048) have been prepared. rsc.org The synthesis of these compounds often follows established condensation protocols, sometimes enhanced by microwave irradiation or other green chemistry techniques to improve efficiency. ekb.egderpharmachemica.com The resulting heterocyclic chalcones serve not only as bioactive molecules themselves but also as versatile intermediates for the synthesis of more complex heterocyclic systems like pyrimidines and benzodiazepines.

| Heteroaryl Methyl Ketone | Substituted Benzaldehyde | Resulting Heterocyclic Chalcone Analogue |

| Pyridine-2-yl methyl ketone | Various benzaldehydes | Pyridinyl-chalcones iiste.org |

| Furan-2-yl methyl ketone | Various benzaldehydes | Furanyl-chalcones iiste.org |

| Thiophene-2-yl methyl ketone | Various benzaldehydes | Thiophenyl-chalcones iiste.org |

| 2-Acetyl-5-chlorothiophene | Various benzaldehydes | Chloro-thiophenyl-chalcones rsc.org |

Modifications of A-Ring Substituents

The A-ring of the chalcone scaffold, the phenyl ring attached to the carbonyl group, can be modified to influence the compound's properties. nih.gov The introduction of various substituents on this ring is a key strategy in medicinal chemistry. The nature of these substituents, whether electron-donating or electron-withdrawing, can significantly impact the biological activity of the resulting chalcone derivatives. bohrium.com

For instance, the presence of a hydroxyl group at the 2'-position of the A-ring is a common feature in many biologically active chalcones. mdpi.com This hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen, which can affect the molecule's conformation and reactivity. mdpi.com The substitution pattern on the A-ring plays a crucial role in modulating properties such as anti-inflammatory activity. mdpi.com Studies have shown that the position of a primary amino group on the A-ring can influence its anti-inflammatory potential, with the ortho position often showing greater activity than the meta or para positions. mdpi.com

Furthermore, the introduction of sulfonamide groups at the ortho, meta, or para positions of the A-ring has been shown to enhance the inhibitory effects against certain enzymes compared to their aminochalcone precursors. nih.gov The synthesis of these modified chalcones is often achieved through the Claisen-Schmidt condensation of the appropriately substituted acetophenone with a benzaldehyde derivative. mdpi.com

| A-Ring Substituent | Observed Effect on Activity | Reference |

| 2'-hydroxyl | Often enhances biological activity. | mdpi.com |

| Primary amino (ortho) | Superior anti-inflammatory activity compared to meta and para. | mdpi.com |

| Sulfonamide | Increased inhibitory effect against α-glucosidase. | nih.gov |

| Electron-donating groups | Can enhance AChE inhibitory activity. | bohrium.com |

| Electron-withdrawing groups | May decrease AChE inhibitory activity. | bohrium.com |

Modifications of B-Ring Substituents

The B-ring, the phenyl ring not attached to the carbonyl group, is another critical site for synthetic modification. nih.gov The type and position of substituents on the B-ring can dramatically alter the biological profile of the chalcone derivative. scialert.net

Research has indicated that the presence of electron-donating substituents on the B-ring can affect antiparasitic activity. researchgate.net For example, methoxy (B1213986), butoxy, or dimethylamine (B145610) groups, which increase electron density, have been studied for their impact on various biological activities. scispace.com Conversely, hydrophobic groups like halogens (e.g., chloro, bromo, fluoro), nitro, and cyano groups on the B-ring are often considered for enhancing certain biological activities. scialert.netacgpubs.org

The position of the substituent on the B-ring is also a determining factor. The para position is frequently highlighted as important for activity, though ortho substitutions can also contribute positively. scialert.net For instance, in the context of cholinesterase inhibition, ortho substitution on the B-ring was found to be the most promising for butyrylcholinesterase (BChE) inhibition, while meta and para substitutions led to decreased activity. mdpi.com However, the introduction of a methoxy group at the meta and para positions showed beneficial effects on BChE inhibitory potential. mdpi.com

| B-Ring Substituent | Position | Observed Effect on Activity | Reference |

| Hydrophobic groups (halogens, nitro, cyano) | Para | Often enhances biological activity. | scialert.net |

| Electron-donating groups | Not specified | Can affect antiparasitic activity. | researchgate.net |

| Ortho substitution | Ortho | Most promising for BChE inhibition. | mdpi.com |

| Methoxy | Meta, Para | Beneficial for BChE inhibitory potential. | mdpi.com |

| Fluoro | 2-position | Significantly increased antimicrobial potency. | acgpubs.org |

| Trifluoromethyl | 2-position | Significantly increased antimicrobial potency. | acgpubs.org |

Alterations of the α,β-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl system is a defining feature of the chalcone scaffold and a key determinant of its reactivity and biological activity. uni-regensburg.de This system acts as a Michael acceptor, allowing it to interact with biological nucleophiles like the sulfhydryl groups of cysteine residues. mdpi.com

Modifications to this enone bridge are a less common but important strategy for creating chalcone analogues. One approach involves the α-substitution of the chalcone. Introducing a substituent at the α-position of the α,β-unsaturated carbonyl unit can modulate the electrophilicity of the system and, consequently, its biological activity. uni-regensburg.de

Another alteration involves the synthesis of α,β-unsaturated ketones that are analogues of chalcones but are prepared through different mechanisms, such as the SRN1 mechanism. This method allows for the creation of a wide variety of chalcone-like structures. mdpi.com The integrity of the conjugated double bond is generally considered crucial for the biological activity of chalcones, as its absence can render the compounds inert. researchgate.net However, minor modifications to this bond have been reported to not significantly affect the activity. scialert.net

Methodologies for Structural Elucidation (Focus on techniques, not specific data)

The characterization and structural elucidation of synthesized chalcone derivatives are essential to confirm their chemical identity. This is typically achieved through a combination of spectroscopic techniques. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of chalcone derivatives. wisdomlib.organalis.com.my Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed.

¹H NMR spectroscopy provides information about the protons in the molecule. nih.gov The characteristic signals for the trans olefinic protons (Hα and Hβ) of the enone system are typically observed as doublets, and their coupling constants (J values) confirm the trans configuration of the double bond. analis.com.myresearchgate.net The chemical shifts and splitting patterns of the aromatic protons help to determine the substitution patterns on both the A and B rings. mdpi.com

¹³C NMR spectroscopy is used to identify all the carbon atoms in the chalcone structure, including the carbonyl carbon and the carbons of the aromatic rings and the enone bridge. analis.com.mymdpi.com

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, providing unambiguous structural assignments. researchgate.net Saturation Transfer Difference (STD) NMR can be used to study the interactions between chalcones and biological macromolecules. preprints.org

Infrared (IR) spectroscopy is a fundamental technique used to identify the characteristic functional groups present in a chalcone molecule. acs.org The IR spectrum of a chalcone provides a unique fingerprint that helps in its identification. scispace.com

A key absorption band in the IR spectrum of a chalcone is the stretching vibration of the carbonyl group (C=O) of the α,β-unsaturated ketone, which typically appears in the range of 1630-1700 cm⁻¹. brainly.comjetir.org The exact position of this peak can be influenced by the substituents on the aromatic rings. The presence of both s-cis and s-trans conformers in solution can lead to a splitting of the carbonyl band into a doublet. fabad.org.tr

Other important peaks include the C=C stretching vibration of the alkene in the enone system and the aromatic rings, as well as the C-H stretching and bending vibrations of the aromatic and vinylic protons. nih.govbrainly.com Asymmetric and symmetric stretching vibrations of the aromatic C-H bonds are typically observed in the range of 3010-3120 cm⁻¹. nih.govfabad.org.tr

Mass spectrometry (MS) is a vital technique for determining the molecular weight of synthesized chalcone derivatives and confirming their elemental composition. scialert.netmdpi.com Electrospray ionization (ESI) is a common ionization method used for the analysis of chalcones. nih.gov

The mass spectrum typically shows a molecular ion peak (M⁺) or a pseudomolecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) that corresponds to the molecular weight of the compound. wisdomlib.orgnih.gov This information is crucial for confirming that the desired product has been synthesized. scialert.net

Tandem mass spectrometry (MS/MS or MSⁿ) can be used to obtain structural information through the analysis of fragmentation patterns. Collision-activated dissociation (CAD) of the molecular ion generates characteristic fragment ions resulting from the loss of small neutral molecules (e.g., CO, H₂O) or radicals, which can help in the structural characterization of the chalcone. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the characterization of chalcone derivatives. The electronic absorption spectra of chalcones are defined by the presence of the α,β-unsaturated ketone moiety (enone system), which acts as a chromophore. biointerfaceresearch.com Typically, the UV-Vis spectra of chalcones exhibit two main absorption bands. nih.gov Band I, which is associated with the benzoyl (PhCO) part of the molecule, usually appears in the range of 220–270 nm. Band II, which is more intense, arises from the cinnamoyl (PhCH=CH-CO) system and is observed at higher wavelengths, generally between 340–390 nm. nih.govresearchgate.net

The position and intensity of these absorption bands are sensitive to the nature of substituents on the aromatic rings and the polarity of the solvent used for the measurement. scribd.comnih.gov Electron-donating groups (like -OH, -OCH₃, -N(CH₃)₂) tend to cause a bathochromic shift (a shift to a longer wavelength), particularly for Band II, due to the extension of the conjugated π-electron system. scribd.commdpi.com This effect is often enhanced in polar solvents. These spectral characteristics are valuable for several applications:

Structural Confirmation: UV-Vis spectra serve as a preliminary tool to confirm the formation of the chalcone structure.

Study of Substituent Effects: The technique allows for the systematic study of how different functional groups on the aromatic rings influence the electronic properties of the molecule. scribd.comnih.gov

Solvatochromism Studies: Analyzing the shift in absorption bands in different solvents provides insight into the interaction between the chalcone and solvent molecules. scribd.com

Development of UV-Absorbing Agents: Chalcones' ability to absorb light in the UV region makes them potential candidates for sunscreen agents. biointerfaceresearch.comnih.gov

The absorption maxima for several chalcone derivatives are presented below, illustrating the influence of different substituents.

| Compound/Derivative Name | Solvent | Band I (λmax, nm) | Band II (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-ene-1-one mdpi.com | 366 | |||

| Chalcone Derivative 1 mdpi.com | 21,000 - 56,000 | |||

| Substituted Chalcone Derivative 7 (with NO₂ moiety) biointerfaceresearch.com | Dimethylformamide | 297 | 389 | |

| General Chalcones nih.gov | 220-270 | 340-390 |

The table above is interactive. Specific values for λmax and molar absorptivity can vary significantly based on the exact substituents and solvent conditions.

X-Ray Crystallography for Absolute Stereochemistry

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. For chalcone derivatives, this technique is indispensable for unambiguously establishing their absolute stereochemistry and conformation. mdpi.com

Chalcones can exist as E (trans) or Z (cis) isomers with respect to the C=C double bond of the enone bridge. The E isomer is generally the more thermodynamically stable and is the form predominantly synthesized via methods like the Claisen-Schmidt condensation. mdpi.com Single-crystal X-ray diffraction analysis provides unequivocal proof of the stereochemistry of this double bond. iucr.org

Furthermore, X-ray crystallography reveals detailed information about:

Molecular Conformation: It defines the planarity of the molecule and the dihedral angles between the aromatic rings and the enone bridge. iucr.org

Bond Lengths and Angles: Precise measurements of bond lengths and angles confirm the electronic structure, such as the degree of conjugation.

Intermolecular Interactions: The crystal packing reveals non-covalent interactions like hydrogen bonds (e.g., C-H···O) and π-π stacking, which govern the supramolecular architecture and physical properties of the solid. iucr.orgresearcher.life

This detailed structural information is crucial for understanding structure-activity relationships in medicinal chemistry and for designing materials with specific optical or electronic properties. researchgate.net

Below is a table summarizing crystallographic data for representative chalcone derivatives.

| Compound Name | Formula | Crystal System | Space Group | Key Findings |

| (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one iucr.org | C₁₃H₁₀O₂ | Confirmed E conformation; molecules linked by C-H···O hydrogen bonds. | ||

| Chalcone Mannich base derivative 6m rsc.org | Absolute and relative configuration determined. | |||

| (E)-1-(4-ethylphenyl)-3-(4-(heptyloxy) phenyl)prop-2-en-1-one (4EPC) researchgate.net | Monoclinic | C2/c | Structure characterized for potential use in molecular gas sensors. | |

| 1,2-Diol from Chalcone (Compound 1) scirp.org | Orthorhombic | P2₁2₁2₁ | Relative configuration of chiral centers determined as 1S, 2S. |

The table above is interactive and showcases the type of data obtained from X-ray crystallography studies.

Biological Activity Profiling and Mechanistic Investigations of Chalcone Derivative 1

Antineoplastic Activity Investigations

Chalcone (B49325) derivative 1 has been the subject of investigations into its potential as an anticancer agent. These studies have explored its efficacy against various cancer cell lines and delved into the molecular mechanisms underlying its activity. The presence of the 2'-hydroxy group and the para-methyl group on the phenyl rings are considered important for its anticancer potential. nih.gov

Efficacy in Various Cancer Cell Lines

Chalcone derivative 1 has demonstrated notable cytotoxic effects against human colon carcinoma cells. nih.gov In a study by Pande et al. (2017), this compound, referred to as C1, was evaluated for its in vitro cytotoxicity against the HCT116 human colon cancer cell line. nih.gov The study found that this compound exhibited significant anticancer potential, with an IC50 value of less than 200 µM. nih.gov The 2'-hydroxyl group is thought to play a significant role in the compound's activity, potentially by forming a stabilizing hydrogen bond. nih.gov Furthermore, substitutions at the para position of the B-ring, such as the methyl group in this compound, have been associated with promising anticancer activity. nih.gov

A closely related compound, 2'-hydroxychalcone (B22705), has also shown significant cytotoxicity against breast cancer cell lines MCF-7 and CMT-1211, with IC50 values of 37.74 ± 1.42 μM and 34.26 ± 2.20 μM, respectively. nih.gov

Table 1: Cytotoxic Efficacy of this compound and a Related Analog

| Compound | Cell Line | Activity | Source |

|---|---|---|---|

| This compound (1-(2-Hydroxyphenyl)-3-p-tolyl-propenone) | HCT116 (Human Colon Carcinoma) | IC50 < 200 µM | nih.gov |

| 2'-Hydroxychalcone | MCF-7 (Human Breast Adenocarcinoma) | IC50 = 37.74 ± 1.42 µM | nih.gov |

| 2'-Hydroxychalcone | CMT-1211 (Murine Breast Cancer) | IC50 = 34.26 ± 2.20 µM | nih.gov |

Induction of Apoptosis Pathways

A key mechanism of action for this compound is the induction of apoptosis, or programmed cell death, in cancer cells. In studies on HCT116 colon cancer cells, treatment with this compound led to a significant increase in the percentage of apoptotic cells. nih.gov Using Acridine orange/Ethidium bromide (AO/EB) staining and Annexin V analysis, researchers observed that the compound induced apoptosis in over 30% of the cells. nih.gov This suggests that this compound can effectively trigger the cellular machinery responsible for dismantling and eliminating cancerous cells. nih.gov

Furthermore, investigations into related 2'-hydroxychalcones have shown that they can induce apoptosis through both p53-dependent and p53-independent mechanisms. mdpi.com The activation of the intrinsic (mitochondrial) pathway is a common feature, often involving the modulation of Bcl-2 family proteins. mdpi.com For instance, a natural 2′,4-dihydroxy-4′,6′-dimethoxy chalcone was found to induce apoptosis in breast cancer cells by activating mitochondrial pro-apoptotic proteins. mdpi.com

Modulation of Cell Cycle Progression

In addition to inducing apoptosis, this compound has been shown to interfere with the cancer cell cycle. nih.gov The cell cycle is a series of events that leads to cell division and replication; its dysregulation is a hallmark of cancer. Treatment of HCT116 colon cancer cells with this compound resulted in cell cycle arrest at the G2/M phase. nih.gov This blockage prevents the cells from entering mitosis and dividing, thereby halting their proliferation. nih.gov This effect is often associated with an increase in cells with sub-G0/G1 DNA content, which is another indicator of apoptosis. mdpi.com

Other 2'-hydroxychalcone derivatives have also been reported to cause cell cycle arrest at different phases. For example, some chalcones induce a G0/G1 phase arrest in certain cancer cell lines. mdpi.com The ability of these compounds to halt the cell cycle at critical checkpoints underscores their potential as antiproliferative agents. ceu.es

Table 2: Mechanistic Actions of this compound in HCT116 Cells

| Mechanism | Observation | Source |

|---|---|---|

| Apoptosis Induction | >30% apoptotic cells (AO/EB and Annexin V staining) | nih.gov |

| Cell Cycle Modulation | Arrest at G2/M phase | nih.gov |

Anti-Angiogenic Potential in In Vitro Models

While direct studies on the anti-angiogenic potential of this compound are limited, research on closely related compounds suggests that this class of chalcones possesses anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. ceu.es A related compound, 2'-hydroxy-4'-methoxychalcone, has been shown to decrease angiogenesis in both in vitro and in vivo models. core.ac.uk This inhibition of new blood vessel formation is a promising therapeutic strategy for cancer treatment. Chalcones are thought to exert their anti-angiogenic effects by interfering with key signaling pathways involved in endothelial cell proliferation and migration. ceu.es

Inhibition of Metastasis and Invasion

The ability of cancer cells to metastasize and invade surrounding tissues is a major cause of cancer-related mortality. core.ac.uk Research on 2'-hydroxychalcone has demonstrated its ability to inhibit the migration and invasion of breast cancer cells in vitro. nih.gov This effect is often linked to the downregulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate cancer cell motility. nih.gov For example, 2-hydroxy-3,4-naphthochalcone was found to prevent tumor cell invasion by downregulating NF-κB-mediated MMP-9 gene expression. nih.gov The inhibition of these invasive processes is a critical aspect of a comprehensive anticancer strategy. ceu.es

Reversal of Multidrug Resistance Mechanisms

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of anticancer drugs. One of the primary mechanisms of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from the cancer cell. While direct evidence for this compound in reversing MDR is not yet established, other chalcone derivatives have shown promise in this area. For instance, some synthetic chalcones have been designed as P-gp inhibitors and have demonstrated the ability to reverse doxorubicin (B1662922) resistance in cancer cells. These compounds work by increasing the intracellular accumulation of the anticancer drug and inhibiting the expression of the P-gp transporter at both the mRNA and protein levels.

Anti-Inflammatory Potential Research

Chalcone derivatives have demonstrated notable anti-inflammatory effects through various mechanisms, including the inhibition of inflammatory mediators and the modulation of key signaling pathways. nih.govnih.govsci-hub.seencyclopedia.pub

Inhibition of Inflammatory Mediators (e.g., NO, Prostaglandins, Cytokines)

This compound has been shown to suppress the production of several key inflammatory mediators. Research indicates that chalcone derivatives can significantly inhibit the production of nitric oxide (NO), a signaling molecule involved in inflammation. nih.govsci-hub.sebiomolther.org This suppression is often linked to the inhibition of inducible nitric oxide synthase (iNOS) expression. nih.govencyclopedia.pub For instance, the chalcone derivative known as trans-1,3-diphenyl-2,3-epoxypropane-1-one (DPEP) has been documented to reduce NO production in RAW 264.7 macrophages by inhibiting iNOS expression. nih.gov

Furthermore, chalcones can inhibit the production of prostaglandins, such as prostaglandin (B15479496) E2 (PGE2), which are key players in the inflammatory response. nih.govnih.govsci-hub.se This is often achieved through the inhibition of cyclooxygenase-2 (COX-2) expression. nih.govbiomolther.org The derivative DPEP, for example, has been shown to decrease PGE2 production in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov

The anti-inflammatory potential of chalcones also extends to the inhibition of pro-inflammatory cytokines. nih.govnih.gov Studies have reported that chalcone derivatives can suppress the secretion of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govbiomolther.orgdovepress.com For example, a chalcone derivative was found to suppress LPS-induced TNF-α secretion in a dose-dependent manner in RAW 264.7 macrophages. nih.gov Similarly, DPEP has been shown to reduce the production of TNF-α, IL-1β, and IL-6. nih.gov Another chalcone derivative, TI-I-175, was found to inhibit the expression of Monocyte Chemoattractant Protein-1 (MCP-1), a key chemokine in recruiting immune cells, in LPS-stimulated macrophages. biomolther.org

Modulation of Signaling Pathways (e.g., NF-κB, MAPK)

The anti-inflammatory effects of this compound are closely linked to its ability to modulate critical intracellular signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govencyclopedia.pubbiomolther.org The NF-κB pathway is a crucial regulator of genes involved in inflammation and immune responses. encyclopedia.pubresearchgate.net Several chalcone derivatives have been shown to inhibit the activation of NF-κB. nih.govbiomolther.org For example, the chalcone derivative DPEP exerts its anti-inflammatory effects by blocking NF-κB activation. nih.gov However, some studies suggest that not all chalcones mediate their effects through NF-κB, as seen with the derivative TI-I-174, which was found to not significantly affect NF-κB transcriptional activity. biomolther.org

The MAPK signaling pathway, which includes kinases like JNK, ERK1/2, and p38, is also a key target for the anti-inflammatory action of chalcones. nih.govbiomolther.org The derivative DPEP has been shown to inhibit the phosphorylation of MAPKs. nih.gov In contrast, the chalcone derivative TI-I-174 was found to suppress the activation of JNK, an upstream signaling molecule for AP-1, while not affecting NF-κB activity. biomolther.org Another derivative, TI-I-175, was shown to suppress LPS-induced MCP-1 gene expression by modulating AP-1 activation, which is regulated by the PI3K/Akt signaling pathway, rather than the NF-κB pathway. biomolther.org

Enzyme Inhibition Studies (e.g., COX, LOX)

This compound has been investigated for its ability to directly inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.govnih.gov Chalcone derivatives have shown inhibitory activity against both COX-1 and COX-2 enzymes. sci-hub.senih.govdovepress.com Some derivatives exhibit a degree of selectivity towards COX-2, which is the inducible isoform primarily involved in inflammation. nih.govdovepress.com For instance, a study on a series of chalcone analogs revealed that they were more effective at inhibiting COX-2 than COX-1. nih.govdovepress.com The chalcone derivative (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one (C64) was identified as a potent dual COX-2/5-LOX inhibitor. eco-vector.comrjeid.com

Lipoxygenases (LOX) are another class of enzymes targeted by chalcone derivatives. nih.govnih.gov These enzymes are involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.gov A screening of a natural product library identified two prenyl chalcones as potent inhibitors of LOX-1. nih.gov Specifically, (E)-2-O-farnesyl chalcone was found to be a competitive inhibitor of LOX-1. nih.gov

Table 1: Inhibitory Activity of Chalcone Derivatives on Inflammatory Enzymes

| Compound/Derivative | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Chalcone Derivative 3c | COX-1 | 14.65 | nih.govdovepress.com |

| Chalcone Derivative 4a | COX-2 | 4.78 | nih.gov |

| (E)-2-O-farnesyl chalcone | LOX-1 | 5.7 | nih.govresearchgate.net |

| (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one (C64) | COX-2 | 0.092 | eco-vector.comrjeid.com |

| (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one (C64) | 5-LOX | 0.136 | eco-vector.comrjeid.com |

| 5′-Chloro-2′-hydroxy-4′6′-dimethyl-3, 4, 5-trimethoxychalcone | COX-1 | 87.5 | sci-hub.se |

| 5′-Chloro-2′-hydroxy-4′6′-dimethyl-3, 4, 5-trimethoxychalcone | COX-2 | 87.0 | sci-hub.se |

Antimicrobial Efficacy Assessments

Chalcone derivatives have demonstrated a broad spectrum of antimicrobial activity, making them promising candidates for the development of new antibacterial agents. nih.govsci-hub.semdpi.combio-conferences.org

Antibacterial Activity against Gram-Positive Pathogens

This compound has shown notable efficacy against various Gram-positive bacteria. bio-conferences.orgderpharmachemica.com Studies have reported significant inhibitory activity against pathogens such as Staphylococcus aureus and Bacillus subtilis. bio-conferences.orggsconlinepress.com For instance, a series of synthesized chalcones demonstrated good antibacterial activity against Staphylococcus aureus and Bacillus cereus. bio-conferences.orgbio-conferences.org The addition of hydroxyl and fluoro groups to the chalcone structure was found to enhance the inhibitory activity against these Gram-positive bacteria. bio-conferences.orgbio-conferences.org

One study found that the chalcone derivative (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one exhibited excellent activity against Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL. gsconlinepress.com Another study on indole-based chalcone derivatives found that one compound showed good inhibition against Staphylococcus aureus. derpharmachemica.com Ferrocenyl chalcones have also been shown to be effective against drug-resistant S. aureus, including MRSA, with MIC values ranging from 0.008 to 0.063 mg/ml. nih.gov

Antibacterial Activity against Gram-Negative Pathogens

The antibacterial activity of this compound also extends to Gram-negative bacteria. bio-conferences.orgderpharmachemica.com Research has shown that chalcone derivatives can inhibit the growth of Gram-negative pathogens such as Escherichia coli and Pseudomonas aeruginosa. bio-conferences.orggsconlinepress.com In one study, certain chalcone derivatives displayed greater activity against E. coli compared to the parent chalcone compound. bio-conferences.org

The derivative (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one showed activity against Escherichia coli and Pseudomonas aeruginosa with MIC values of 250 µg/mL and 125 µg/mL, respectively. gsconlinepress.com An indole-based chalcone derivative also demonstrated good inhibitory activity against Klebsiella pneumoniae. derpharmachemica.com However, some studies have noted that certain chalcone derivatives exhibit weaker activity against Gram-negative bacteria compared to Gram-positive strains. mdpi.com For example, while some chalcone-derived 1,4-dihydropyridines showed moderate activity, no significant activity was observed against Gram-negative bacteria in that particular study. mdpi.com

Table 2: Minimum Inhibitory Concentration (MIC) of Chalcone Derivatives against Bacterial Pathogens

| Compound/Derivative | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|---|---|

| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Staphylococcus aureus | 125 | Escherichia coli | 250 | gsconlinepress.com |

| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Bacillus subtilis | 62.5 | Pseudomonas aeruginosa | 125 | gsconlinepress.com |

| Indole-based chalcone derivative | Staphylococcus aureus | 16 (Zone of Inhibition in mm) | Klebsiella pneumoniae | 25 (Zone of Inhibition in mm) | derpharmachemica.com |

Antifungal Activity Studies

Chalcone derivatives have demonstrated notable antifungal properties against a range of pathogenic fungi. Research indicates that the core chalcone structure is a viable scaffold for developing new antifungal agents, particularly in light of growing resistance to existing drugs. who.int

Studies have shown activity against species such as Aspergillus niger, Candida albicans, and the dermatophyte Microsporum gypseum. who.int For instance, certain synthesized chalcones, including a 4-chloro derivative and an unsubstituted derivative, exhibited antifungal activity superior to the standard drug ketoconazole (B1673606) against M. gypseum. mdpi.com Other research has identified chalcone derivatives effective against Trychophyton rubrum with Minimum Inhibitory Concentration (MIC) values as low as 0.015 µg/mL. bohrium.com Further investigations into chalcones containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety revealed potent activity against Phytophthora capsici. pensoft.net One such derivative, designated H4, showed a median effect concentration (EC₅₀) of 5.2 μg/mL, significantly more potent than the control drugs Azoxystrobin and Fluopyram. pensoft.net The mechanism for H4 was found to involve targeting the cell membrane and inhibiting mitochondrial succinate (B1194679) dehydrogenase (SDH) activity. pensoft.net

Table 1: Antifungal Activity of Representative Chalcone Derivatives

| Fungal Species | Chalcone Derivative | Activity (MIC/EC₅₀) | Reference |

|---|---|---|---|

| Trichophyton rubrum FF5 | Chalcone 14 | 16-32 µg/mL | nih.gov |

| Trichophyton rubrum | p-aminochalcone derivatives | 0.015–1.25 µg/mL | bohrium.com |

| Candida albicans | (E)-3-(4-(dimethylamino) phenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl) prop-2-en-1-one | 16 to 128 µg/mL | arabjchem.org |

| Phytophthora capsici | Derivative H4 (with 1,2,3,4-tetrahydroquinoline) | 5.2 µg/mL | pensoft.net |

| Microsporum gypseum | 4-chloro chalcone derivative | Superior to Ketoconazole | mdpi.com |

Antiviral Activity Investigations (e.g., against TMV)

The antiviral potential of chalcone derivatives has been extensively studied, particularly against plant viruses like the Tobacco Mosaic Virus (TMV). nih.gov These compounds have shown efficacy in curative, protective, and inactivation assays, often surpassing the performance of commercial antiviral agents like Ribavirin and Ningnanmycin. arabjchem.orgnih.govgsconlinepress.com

For example, a series of chalcone derivatives containing a phenoxypyridine moiety were synthesized, with compound L4 displaying a curative activity (EC₅₀) of 90.7 μg/mL against TMV, which was superior to that of Ningnanmycin (148.3 μg/mL). arabjchem.org Similarly, another study on chalcones with a 4-thioquinazoline moiety found that compound M6 had a protective EC₅₀ value of 138.1 μg/mL, significantly better than Ribavirin (436.0 μg/mL). nih.gov Mechanistic studies, including microscale thermophoresis and molecular docking, suggest that these chalcone derivatives can bind with high affinity to the TMV coat protein (TMV-CP), thereby inhibiting the virus's integrity and infective ability. arabjchem.orgnih.gov For instance, transmission electron microscopy revealed that compound 5d, a chalcone derivative with a purine (B94841) moiety, could disrupt the integrity of TMV particles. nih.gov

Table 2: Antiviral Activity of Representative Chalcone Derivatives against TMV

| Chalcone Derivative | Activity Type | EC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Compound 5d (purine derivative) | Inactivation | 65.8 | nih.gov |

| Compound M2 (4-thioquinazoline derivative) | Protection | 156.4 | nih.gov |

| Compound M6 (4-thioquinazoline derivative) | Protection | 138.1 | nih.gov |

| Compound L4 (phenoxypyridine derivative) | Curative | 90.7 | arabjchem.org |

| Compound N2 (indanone derivative) | Curative | 70.7 | frontiersin.org |

| Compound N2 (indanone derivative) | Protection | 60.8 | frontiersin.org |

| Compound Z15 (benzoxazole derivative) | Curative | 101.97 | gsconlinepress.com |

| Compound Z16 (benzoxazole derivative) | Protection | 104.05 | gsconlinepress.com |

Anti-Parasitic Activity Assessments (e.g., Antimalarial, Antileishmanial)

Chalcones are recognized as privileged structures for the development of anti-parasitic agents, with significant research focused on their efficacy against malaria and leishmaniasis. nih.govresearchgate.net

Antimalarial Activity: this compound has been specifically evaluated for its anti-parasitic effects in an experimental mouse model of cerebral malaria. In this study, treatment with this compound led to a significant reduction in parasitemia. On the 7th day post-infection, the derivative 1 group showed a significant (p < 0.001) decrease in parasitemia levels. By the 10th day post-infection, the parasitemia level in the derivative 1 treated group was 9.22 ± 0.1, a substantial reduction compared to the infected control group. Furthermore, rosette formation was observed in the group treated with derivative 1.

Broader studies on other chalcone derivatives have shown potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, with IC₅₀ values in the nanomolar to low micromolar range. nih.govmdpi.com For instance, 1-(2,5-dichlorophenyl)-3-(4-quinolinyl)-2-propen-1-one (B1254499) had an IC₅₀ value of 200 nM against both W2 and D6 strains of P. falciparum. mdpi.com Another study identified Chalcone A [1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one] as having high activity, with IC₅₀ values of 0.48 and 0.31 μg/mL against the 3D7 and FCR3 strains, respectively. who.int

Antileishmanial Activity: Chalcones have also emerged as promising leads for antileishmanial drugs. jmchemsci.com Derivatives have shown activity against various Leishmania species, including L. infantum, L. amazonensis, L. major, and L. donovani. researchgate.netjmchemsci.commdpi.com For example, a series of chalcones were tested against L. infantum, with compound LC32 showing the highest activity against promastigotes (IC₅₀ of 74.1 ± 10.9 μM), while compound LC39 was most effective against intracellular amastigotes (IC₅₀ of 42.3 ± 17.1 μM) and showed high selectivity for the parasite over host cells. nih.govjmchemsci.com Another compound, ((E)-1-(4,8-dimethoxynaphthalen-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one) (4f), was identified as a promising candidate against L. amazonensis with an IC₅₀ of 3.3 ± 0.34 μM against promastigotes. nih.gov The mechanism of action for some oxygenated chalcones is believed to involve interference with the parasite's mitochondrial function. nih.gov

Table 3: Anti-parasitic Activity of this compound and Representative Analogues

| Parasite | Chalcone Derivative | Activity (IC₅₀/Effect) | Reference |

|---|---|---|---|

| Plasmodium (Cerebral Malaria Model) | This compound | Significant (p < 0.001) parasitemia reduction | |

| P. falciparum (W2, D6 strains) | 1-(2,5-dichlorophenyl)-3-(4-quinolinyl)-2-propen-1-one | 0.2 µM | mdpi.com |

| P. falciparum (FCR3 strain) | Chalcone A [1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one] | 0.31 µg/mL | who.int |

| L. infantum (promastigotes) | LC32 | 74.1 µM | nih.govjmchemsci.com |

| L. infantum (amastigotes) | LC39 | 42.3 µM | nih.govjmchemsci.com |

| L. amazonensis (promastigotes) | Compound 4f | 3.3 µM | nih.gov |

| Toxoplasma gondii | Chalcone | 142.9 µg/mL | |

| Trypanosoma brucei brucei | Compound 10e | 4.09 µM | pcbiochemres.com |

Biofilm Formation Inhibition

Bacterial biofilm formation is a significant factor in virulence and antibiotic resistance. Chalcone derivatives have been investigated as agents capable of inhibiting this process. Studies on methicillin-resistant Staphylococcus aureus (MRSA) have shown that subinhibitory concentrations of certain chalcones can reduce glycocalyx production, biofilm formation, and adherence to human fibronectin. umsha.ac.ir

One study found that 1,3-Bis-(2-hydroxy-phenyl)-propenone was particularly effective at inhibiting biofilm formation in a dose-dependent manner. umsha.ac.ir Another investigation revealed that a specific chalcone inhibited MRSA biofilm formation at a concentration of 20 µg/ml (Minimum Biofilm Inhibitory Concentration - MBIC). dergipark.org.tr Further research on chalcone derivatives containing imine moieties showed that compound 4 could reduce biofilm formation by S. aureus by 66%. mdpi.com In silico studies also suggest that chalcone derivatives can act as inhibitors of the Sortase A (SrtA) enzyme in Streptococcus mutans, which is crucial for biofilm formation and dental caries. rsdjournal.org

Table 4: Biofilm Inhibition by Representative Chalcone Derivatives

| Bacterial Strain | Chalcone Derivative | Inhibitory Effect | Reference |

|---|---|---|---|

| MRSA | 1,3-Bis-(2-hydroxy-phenyl)-propenone (O-OH chalcone) | Effective at 6.25 µg/mL | umsha.ac.ir |

| S. aureus 272123 | Compound 14 | 87% inhibition | nih.gov |

| MRSA | Chalcone | MBIC of 20 µg/mL | dergipark.org.tr |

| S. aureus | Compound 4 (imine derivative) | 66% inhibition | mdpi.com |

| S. mutans | Chalcone | IC₅₀ of 28.41 µM (against SrtA enzyme) | rsdjournal.org |

Antioxidant Properties Evaluation

Chalcones are well-regarded for their antioxidant properties, which are often linked to the presence of phenolic hydroxyl groups in their structure. pensoft.netnih.gov These properties are critical as an overproduction of reactive oxygen species (ROS) can lead to various disease states.

Radical Scavenging Assays

The antioxidant capacity of chalcone derivatives is frequently evaluated using in vitro radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)), and hydrogen peroxide scavenging tests. pensoft.netresearchgate.net

Numerous studies have quantified the radical scavenging potential of various chalcone derivatives, reporting their efficacy in terms of IC₅₀ values (the concentration required to scavenge 50% of the radicals). For example, in one study, a series of monosubstituted chalcones showed IC₅₀ values ranging from 25-95 µg/ml across four different assays. pensoft.net A 2'-hydroxychalcone (4b) consistently showed the lowest IC₅₀ values, indicating strong activity. pensoft.net Another investigation found that (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one (Chalcone 3) had a very good antioxidant activity with an IC₅₀ value of 3.39 µg/mL in a DPPH assay, which was close to that of the ascorbic acid standard. researchgate.net The presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings play a crucial role in the radical scavenging ability of these compounds. ingentaconnect.com

Table 5: Radical Scavenging Activity (IC₅₀) of Representative Chalcone Derivatives

| Assay | Chalcone Derivative | IC₅₀ Value | Reference |

|---|---|---|---|

| DPPH | (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one (Chalcone 3) | 3.39 µg/mL | researchgate.net |

| DPPH | (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one (Chalcone 1) | 8.22 µg/mL | researchgate.net |

| DPPH | Guaiacyl-substituted derivative 4c | 39 µM | ingentaconnect.com |

| DPPH | Thiophenyl derivative 4d (with -OH) | 18.32 µM | ingentaconnect.com |

| ABTS | Thiophenyl derivative 4d (with -OH) | 13.12 µM | ingentaconnect.com |

| Nitric Oxide Scavenging | 2'-hydroxychalcone (4b) | < 67 µg/mL | pensoft.net |

| Hydrogen Peroxide Scavenging | 2'-hydroxychalcone (4b) | < 67 µg/mL | pensoft.net |

| DPPH | Cinnamaldehyde-based derivative 3e | Effective, lowest IC₅₀ in series | nih.gov |

Inhibition of Lipid Peroxidation

In addition to scavenging free radicals, chalcones can inhibit lipid peroxidation, a key process in cellular damage induced by oxidative stress. researchgate.net This activity is often assessed by measuring the reduction of thiobarbituric acid reactive substances (TBARS).

A study investigating a series of chalcones for their ability to reduce Fe²⁺/EDTA-induced lipid peroxidation in rat tissues found significant protective effects. researchgate.net One compound, Chalcone E, was particularly potent, reducing lipid peroxidation in brain, liver, and kidney tissues with IC₅₀ values of 49.15 µM, 13.91 µM, and 18.42 µM, respectively. researchgate.net The maximum inhibition achieved with Chalcone E was substantial, reaching 73.05% for the brain, 81.42% for the liver, and 87.23% for the kidney. researchgate.net Another investigation identified two chalcone derivatives, 1d and 1e, that exhibited potent inhibition of lipid peroxidation with IC₅₀ values of 3.1 µg/ml and 2.47 µg/ml, respectively. These findings suggest that chalcones can effectively protect biological membranes from oxidative damage.

Table 6: Inhibition of Lipid Peroxidation by Representative Chalcone Derivatives

| Chalcone Derivative | Tissue/Assay | Activity (IC₅₀ / % Inhibition) | Reference |

|---|---|---|---|

| Chalcone E | Liver | 13.91 µM | researchgate.net |

| Chalcone E | Kidney | 18.42 µM | researchgate.net |

| Chalcone E | Brain | 49.15 µM | researchgate.net |

| Chalcone E | Kidney | 87.23% (Max Inhibition) | researchgate.net |

| Compound 1e | Inhibition of LPO | 2.47 µg/mL | |

| Compound 1d | Inhibition of LPO | 3.1 µg/mL | |

| Compound 7 (prenylated) | Fe²⁺-induced LPO | 2.931 µg/mL | |

| Compound 4a | AAPH anti-lipid peroxidation | 98% Inhibition |

Modulation of Endogenous Antioxidant Systems

Chalcone derivatives are recognized for their antioxidant properties, which are crucial in combating oxidative stress, a key factor in various chronic diseases. nih.govmdpi.com Their antioxidant capacity stems from their ability to neutralize free radicals. mdpi.com Studies have shown that specific chalcone derivatives can up-regulate antioxidant genes through pathways like the Keap1/Nrf2/ARE system in cellular models. sci-hub.se

In various studies, chalcone derivatives have demonstrated significant antioxidant activity. For instance, isoxazole-containing chalcones have shown potent free radical scavenging abilities. nih.gov Specifically, a chalcone derivative with three methoxy groups exhibited antioxidant activity comparable to the standard, gallic acid. nih.gov The introduction of electron-donating groups, such as methoxy groups, on the phenyl ring has been found to improve the antioxidant activity of these compounds. nih.gov Furthermore, some chalcone derivatives have been shown to improve oxidative stress parameters in preclinical models. interesjournals.org

Neurological Activity Investigations

Chalcones and their derivatives have garnered attention for their potential in addressing neurological disorders, including neurodegenerative diseases like Alzheimer's. mdpi.comnih.gov Their neuroprotective effects are attributed to multiple mechanisms, including the inhibition of key enzymes and the modulation of signaling pathways involved in neuronal survival. acs.orgnih.gov

In cellular models, chalcone derivatives have demonstrated significant neuroprotective effects. researchgate.netmdpi.comnih.gov They have been shown to protect neuronal cells from damage induced by toxins and oxidative stress. acs.orgsci-hub.se For example, some derivatives have protected mouse hippocampal neuronal cell lines against glutamate-induced cell death. acs.org The mechanisms underlying these effects involve the inhibition of oxidative stress, modulation of apoptotic pathways, and activation of protective signaling pathways. acs.org

One study found that a synthetic halogen-containing chalcone derivative exerted neuroprotective effects in SH-SY5Y cells by enhancing neurotrophic signals, antioxidant defense, and anti-apoptotic pathways. nih.gov Another study showed that chalcone-triazole hybrids protect neurons against oxidative damage mediated by H2O2 through the SIRT1/2/3-FOXO3a signaling pathway. sci-hub.se Furthermore, chalcone derivatives have been found to reduce the production of reactive oxygen species (ROS) and the activation of p53 and caspase III, which are involved in neuronal apoptosis. sid.ir

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. bohrium.comsigmaaldrich.com Chalcone derivatives have emerged as a promising class of cholinesterase inhibitors. mdpi.combohrium.com The inhibitory activity of these derivatives is influenced by the substitution pattern on their aromatic rings. tandfonline.commdpi.com

Several studies have synthesized and evaluated chalcone derivatives for their AChE and BChE inhibitory potential. mdpi.comnih.govnih.gov For instance, a series of fluoro-chalcone-substituted amino alkyl derivatives showed that the position of the fluorine atom and the nature of the amino alkyl groups markedly influenced their inhibitory activity and selectivity. mdpi.com Some derivatives have demonstrated potent and selective inhibition of AChE over BChE. mdpi.comnih.gov Kinetic studies have revealed that these compounds can act as mixed-type inhibitors of AChE. nih.gov

Interactive Table: Acetylcholinesterase and Butyrylcholinesterase Inhibition by Chalcone Derivatives

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Selectivity (BChE/AChE) | Reference |

|---|---|---|---|---|---|

| Compound 2 | AChE | 0.07 | - | - | mdpi.com |

| Compound 3 | BChE | 6.39 | - | - | mdpi.com |

| Compound 12 | AChE | 0.21 | - | 65.0 | mdpi.com |

| Compound 4a | AChE | 4.68 | Mixed | 4.35 | nih.gov |

| Compound 6c | AChE | 0.85 | Mixed | 35.79 | nih.gov |

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic target for neurodegenerative diseases and depression. nih.govresearchgate.net Chalcone derivatives have been identified as potent and selective inhibitors of MAO, particularly MAO-B. nih.govmdpi.comresearchgate.net

Numerous studies have reported on the synthesis and evaluation of chalcone derivatives as MAO inhibitors. nih.govmdpi.comacs.orgbohrium.com For example, chalcone-thioethers have been shown to be potent and selective MAO-B inhibitors, with some compounds exhibiting greater potency than the reference drug lazabemide. mdpi.com Kinetic studies have demonstrated that these inhibitions can be reversible and competitive. mdpi.comacs.org The selectivity for MAO-B over MAO-A is a desirable characteristic for the treatment of neurodegenerative diseases. acs.org

Interactive Table: Monoamine Oxidase B (MAO-B) Inhibition by Chalcone Derivatives

| Compound | IC50 (µM) for MAO-B | Ki (µM) | Inhibition Type | Selectivity Index (SI) for MAO-B | Reference |

|---|---|---|---|---|---|

| TM8 | 0.010 | 0.0031 | Competitive, Reversible | 4860 | mdpi.com |

| TM1 | 0.017 | 0.011 | Competitive, Reversible | >2352 | mdpi.com |

| Compound 13 | - | 0.005 | Competitive, Reversible | >4000 | acs.org |

| BCH2 | 0.80 | 0.25 | Competitive, Reversible | 44.11 | bohrium.com |

| Compound 2 | 0.029 | 0.0066 | Competitive, Reversible | 113.1 | nih.gov |

Chalcone derivatives have also been investigated for their potential anxiolytic and antidepressant-like effects in preclinical studies. cabidigitallibrary.orgnih.govacs.orgresearchgate.net These studies suggest that chalcones could be promising compounds for the development of new drugs targeting central nervous system disorders. nih.govresearchgate.net

In vivo studies using animal models have shown that certain chalcone derivatives exert anxiolytic-like effects. cabidigitallibrary.orgresearchgate.net For instance, 5′-methyl-2′-hydroxychalcone was found to have anxiolytic-like effects in a plus-maze test in mice. cabidigitallibrary.orgresearchgate.net Similarly, other chalcone derivatives have demonstrated antidepressant-like activities in behavioral tests such as the tail suspension test. cabidigitallibrary.orgresearchgate.net The mechanisms for these effects are still under investigation but may involve interactions with GABAergic and serotonergic systems. biointerfaceresearch.comuece.br

Monoamine Oxidase Inhibition

Antidiabetic Potential Studies

Chalcone derivatives have shown promise as antidiabetic agents through various mechanisms. researchgate.netmdpi.commdpi.com They have been found to inhibit enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism, thereby helping to suppress postprandial hyperglycemia. idhealthscience.comtandfonline.comresearchgate.net

Studies have demonstrated that chalcone derivatives can effectively lower blood glucose levels in preclinical models of diabetes. interesjournals.orgtandfonline.com For example, some derivatives have shown a dose-dependent reduction in postprandial hyperglycemia, with some compounds being more effective than the standard drug glibenclamide. tandfonline.com The antidiabetic activity is often associated with the presence of specific substituent groups on the chalcone scaffold, such as hydroxyl, bromo, chloro, and iodo groups. idhealthscience.com In vitro studies using 3T3-L1 adipocytes have also identified halogenated chalcone derivatives with potent anti-diabetic activity. thieme-connect.com Furthermore, chalcone derivatives have been shown to modulate various therapeutic targets implicated in diabetes, including protein tyrosine phosphatase 1B (PTP1B) and peroxisome proliferator-activated receptor-gamma (PPARγ). idhealthscience.commdpi.com

α-Amylase and α-Glucosidase Inhibition

Chalcone derivatives have been identified as potent inhibitors of carbohydrate-hydrolyzing enzymes, a key therapeutic strategy for managing type 2 diabetes mellitus. rsc.orgipb.pt The inhibition of α-amylase and α-glucosidase slows the breakdown and absorption of dietary carbohydrates, thereby suppressing postprandial hyperglycemia. ipb.ptmdpi.com

Numerous synthetic chalcones have demonstrated significant inhibitory activity against these enzymes. nih.gov For instance, a specific derivative, referred to as chalcone 1, exhibited an IC₅₀ value of 840 ± 2.50 μM against α-glucosidase, an efficacy comparable to the standard drug acarbose (B1664774) (IC₅₀ 860.23 ± 6.10 μM). frontiersin.orgnih.gov In a broader study, a series of seventeen chalcone derivatives all demonstrated good inhibitory activities against porcine pancreatic α-amylase, with IC₅₀ values ranging from 1.25 ± 1.05 to 2.40 ± 0.09 μM. researchgate.net The structure-activity relationship (SAR) studies revealed that the substitution patterns and the nature of the substituents on the chalcone scaffold significantly influence the inhibitory activity. ipb.ptresearchgate.net Specifically, chalcones featuring nitro groups and chloro substituents, particularly in conjunction with a hydroxy group, have shown strong inhibition of α-glucosidase activity. rsc.org

| Compound | Enzyme | Inhibitory Concentration (IC₅₀) | Reference Standard | Standard IC₅₀ |

|---|---|---|---|---|

| Chalcone 1 | α-Glucosidase | 840 ± 2.50 μM | Acarbose | 860.23 ± 6.10 μM |

| Chalcone Derivatives (Series of 17) | α-Amylase | 1.25 - 2.40 μM | Acarbose | 1.34 ± 0.3 μM |

Glucose Uptake Enhancement in Cellular Models

Certain chalcone derivatives have been shown to directly enhance glucose uptake in peripheral tissues, a crucial mechanism for maintaining glucose homeostasis. A notable example is the chalcone analogue (E)-3-(phenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. researchgate.netnih.gov In vitro studies demonstrated that this compound, at a concentration of 10 μM, stimulated glucose uptake in the isolated rat soleus muscle. researchgate.netnih.gov This effect contributes to lowering blood glucose levels by increasing glucose utilization in skeletal muscle. Other studies have corroborated this activity, showing that different chalcone derivatives can increase glucose uptake through mechanisms such as the translocation of glucose transporter type 4 (GLUT4). frontiersin.orgmdpi.com

Insulin (B600854) Secretion Modulation

The modulation of insulin secretion from pancreatic β-cells is another significant antidiabetic action of specific chalcone derivatives. The chalcone analogue (E)-3-(phenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has been investigated for its insulin secretagogue properties. researchgate.netnih.gov Research indicates that this compound increases insulin secretion by directly influencing ion channel activity in pancreatic β-cells. nih.gov The mechanism involves triggering calcium (Ca²⁺) influx through the blockade of ATP-sensitive potassium (K-ATP) channels and voltage-dependent calcium channels. researchgate.netnih.gov Furthermore, it modulates intracellularly stored calcium via the sarco/endoplasmic reticulum calcium ATPase (SERCA) and ryanodine (B192298) receptors (RYR). researchgate.netnih.gov This multi-faceted action on calcium homeostasis suggests a potent role as an insulin secretagogue. nih.gov

Other Investigated Biological Activities (e.g., Immunomodulatory, Hepatoprotective)

Beyond metabolic regulation, chalcones exhibit a wide array of other biological activities, including immunomodulatory and hepatoprotective effects. mdpi.comacs.org

Immunomodulatory Activity : Certain chalcone derivatives have demonstrated the ability to modulate immune responses. acs.orgbohrium.com In an experimental model of malaria, treatment with chalcone derivatives was shown to alter cytokine levels, indicating an immunomodulatory action that could influence disease severity and outcome. bohrium.com

Hepatoprotective Activity : The protective effect of chalcones on the liver has also been noted. mdpi.comresearchgate.net Natural chalcones, such as butein (B1668091), have been reported to possess hepatoprotective activity. researchgate.net Chalcone derivatives are being investigated for their potential to protect the liver from various injuries, including those induced by drugs and toxins, through mechanisms that may involve their anti-inflammatory and antioxidant properties. researchgate.net

Molecular Target Identification and Validation Methodologies

Identifying the direct molecular targets of bioactive compounds is crucial for understanding their mechanisms of action and for further drug development. nih.govfrontiersin.org For chalcones, various strategies have been employed to deconstruct their complex pharmacology and pinpoint specific protein interactions. nih.govbohrium.com

Affinity-Based Probes

Affinity-based probes are powerful tools for target identification. This approach involves chemically modifying a bioactive compound with a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) or a reactive group to capture its binding partners from cell lysates. frontiersin.org

Click Chemistry-Activity-Based Protein Profiling (CC-ABPP) : This technique has been successfully used to identify the targets of chalcones. In one study, a chalcone molecule was modified to include an alkyne group. This probe was used in a CC-ABPP workflow, which led to the identification of β-microtubulin as a direct anticancer target. frontiersin.org

Radiolabeled Probes : Chalcone derivatives have been radiolabeled with isotopes like ¹²⁵I or ⁹⁹ᵐTc to serve as imaging probes. unimore.itnih.gov These probes are designed to bind with high affinity to specific targets, such as β-amyloid (Aβ) aggregates implicated in Alzheimer's disease. Saturation binding assays with these radiolabeled chalcones have been used to determine their binding affinity (Kd) and specificity, thereby validating their interaction with the intended target. nih.gov

Proteomic Profiling

Quantitative proteomics offers a global, unbiased view of cellular changes in protein expression in response to treatment with a bioactive compound. This methodology can reveal the pathways and processes affected by the compound, providing insights into its mechanism of action. nih.gov

A key study utilized quantitative proteomic profiling to investigate the anticancer mechanism of three novel methoxychalcone derivatives (labeled CH-1, CH-2, and CH-3) in triple-negative breast cancer (TNBC) cell lines. nih.gov Cells were treated with the chalcone derivatives, and the resulting changes in the proteome were analyzed by mass spectrometry. The analysis revealed that the compounds induced the unfolded protein response and caused cell cycle arrest in the G1 phase, ultimately leading to apoptosis. nih.gov This approach successfully identified the key cellular pathways perturbed by the chalcone derivatives, validating their mechanism of action at a systems level. nih.gov Similarly, proteome profiling of Paeonia petals identified chalcone synthase (PhCHS) as a target for ubiquitin-mediated degradation, demonstrating the utility of proteomics in understanding the regulation of chalcone-related pathways. oup.com

Gene Expression Analysis (Transcriptomics)

The mechanism of action of chalcone derivatives often involves the modulation of gene expression, influencing pathways critical to cell survival, proliferation, and metabolism. Transcriptomic studies and specific gene expression analyses have revealed that this compound and related compounds can significantly alter the expression profiles of cancer cells.

Investigations into a specific bromo-retrochalcone, referred to as compound 1, demonstrated its activity in castration-resistant prostate cancer (CRPC) cells. nih.gov While direct transcriptomic analysis of cells treated with compound 1 was not the primary focus, analysis of The Cancer Genome Atlas (TCGA) database revealed that the gene encoding Focal Adhesion Kinase (PTK2), a key target of this chalcone derivative, is overexpressed in CRPC tissues compared to normal tissues. iiarjournals.org This provides a genetic basis for the therapeutic targeting of FAK in this cancer type. Further studies on the cellular level showed that treatment with this compound led to a concentration-dependent decrease in the BCL2/BAX ratio in DU145 and PC3 prostate cancer cells, which is indicative of a shift towards a pro-apoptotic state. iiarjournals.org

Other studies on different chalcone derivatives have provided more direct evidence of gene expression modulation. For instance, a derivative known as 1m was found to significantly increase the mRNA levels of ATP-binding cassette transporter A1 (ABCA1) and liver X receptor alpha (LXRα) in THP-1 macrophages. semanticscholar.orgresearchgate.net The same study also noted that derivative 1m suppressed several microRNAs that functionally inhibit ABCA1 expression, including miR155, miR758, miR10b, miR145, miR33, and miR106b. semanticscholar.org Another chalcone derivative, CX258, was shown to downregulate the expression of Topoisomerase II Alpha (TOP2A) and Cyclin Dependent Kinase 1 (CDK1) in colorectal cancer cells. mdpi.com

Furthermore, research on pyrazolyl-chalcone derivatives in breast cancer (MCF7) and pancreatic cancer (PACA2) cell lines has shown significant modulation of key regulatory genes. rsc.org In MCF7 cells, derivative 7d downregulated the anti-apoptotic gene Bcl2 and the cell cycle regulators CDK4 and p21. rsc.org In PACA2 cells, derivative 9e downregulated the pro-apoptotic gene BID and the cell cycle promoter CCND1 while upregulating the tumor suppressor gene p53. rsc.org

| Chalcone Derivative | Cell Line/Tissue | Gene | Effect | Source |

|---|---|---|---|---|

| This compound | DU145, PC3 (Prostate Cancer) | BCL2/BAX ratio | Decreased | iiarjournals.org |